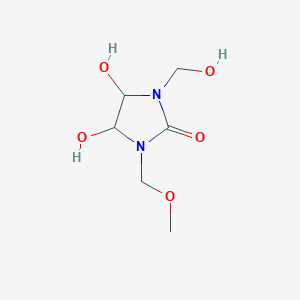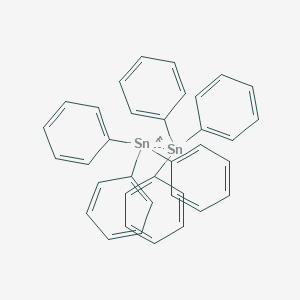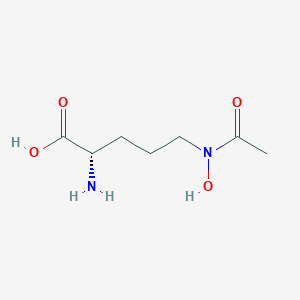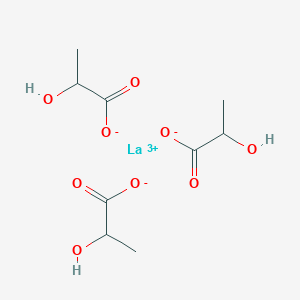
O,O-二异丙基二硫代磷酸酯
描述
O,O-Diisopropyl dithiophosphate is a chemical compound that is part of a broader class of organophosphorus compounds known as dithiophosphates. These compounds are characterized by the presence of phosphorus atoms bonded to sulfur atoms and alkyl or aryl groups. They are known for their complexation with metals and have various applications in industrial processes, including as ligands in coordination chemistry and as additives in lubricants .
Synthesis Analysis
The synthesis of O,O-diisopropyl dithiophosphate complexes often involves the reaction of metal salts with dithiophosphoric acids. For instance, the reaction of O,O-diisopropyl dithiophosphoric acid with TiCl4 and SnCl4 leads to the formation of substituted derivatives, showcasing the reactivity of these acids with metal halides . Similarly, the synthesis of polymeric thallium(I) O,O-diisopropyl dithiophosphate involves the use of thallium salts . The synthesis paths for these compounds can vary, but they typically involve the combination of dithiophosphoric acids with metal sources under controlled conditions .
Molecular Structure Analysis
The molecular structures of O,O-diisopropyl dithiophosphate complexes have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, heteroleptic tetraphenylantimony(V) complexes with O,O-diisopropyl dithiophosphate ligands exhibit distorted octahedral and trigonal bipyramidal structures . The coordination modes of the ligands can significantly influence the overall geometry of the complexes. In the case of polymeric gold(I) diisobutyl dithiophosphate, the gold atoms are linked by bridging ligands, and the structure is stabilized by aurophilic interactions .
Chemical Reactions Analysis
O,O-Diisopropyl dithiophosphate compounds participate in various chemical reactions, often involving the formation or cleavage of bonds with metals. For instance, the interaction with nitriles of carboxylic acids can lead to the formation of imidoyldithiophosphates and subsequent rearrangement to phosphorylated thioamides . These reactions highlight the reactivity of dithiophosphate ligands and their potential to form new compounds with diverse structures and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of O,O-diisopropyl dithiophosphate complexes are influenced by their molecular structure and the nature of their coordination to metals. These properties can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction. For example, the 31P CP/MAS NMR spectroscopy provides insights into the chemical shift tensors and coordination modes of the phosphorus atoms in these complexes . The thermal behavior of these compounds can also be studied to understand their stability and decomposition pathways, as demonstrated in the analysis of polymeric gold(I) diisobutyl dithiophosphate .
科学研究应用
金属矿石浮选工艺
O,O-二异丙基二硫代磷酸酯用作Cu-Au、复杂多金属和贵金属矿石浮选工艺中的捕收剂 . 与传统上使用的捕收剂(如二烷基二硫代磷酸酯和黄药)相比,它在其他脉石硫化物存在的情况下对Cu硫化物、方铅矿和贵金属具有更高的选择性和浮选率 .
与贱金属硫化物和贵金属的相互作用
为了了解二硫代磷酸酯与几种贱金属硫化物和贵金属的基本相互作用,已经进行了大量研究 . 这种理解可以为设计研究提供基础,以促进我们对二硫代磷酸酯浮选性能的理解 .
与羧酸腈的相互作用
O,O-二异丙基二硫代磷酸酯与苯甲腈、苯乙腈、己二腈和氰基乙酸乙酯的相互作用,会生成不稳定的亚胺基二硫代磷酸酯 . 这些化合物能够重新排列形成相应的磷酸化硫代酰胺 .
健康、安全和环境概况
O,O-二异丙基二硫代磷酸酯具有吸引人的健康、安全和环境 (HSE) 概况 . 这使其成为这些因素至关重要的行业的优选选择。
配位化学
通过借鉴配位化学的概念和见解,对O,O-二异丙基二硫代磷酸酯的研究结果进行了合理化和解释 . 这有助于理解捕收剂化学中看似微小的变化可能带来的细微差别 .
潜在的生殖毒性物质
未来方向
作用机制
Target of Action
O,O-Diisopropyl dithiophosphate is a chemical compound that has been used industrially in mining operations, particularly for ore extraction It is known that the compound is subject to various toxicity tests, including in vitro gene mutation study in bacteria, short-term toxicity testing on aquatic invertebrates, and growth inhibition study on aquatic plants . These tests suggest that the compound may interact with biological systems at the genetic and cellular levels.
Mode of Action
It has been observed that the compound interacts with certain nitriles of carboxylic acids, leading to the formation of unstable imidoyldithiophosphates . These intermediates can rearrange to form phosphorylated thioamides . This suggests that the compound may interact with its targets through a series of complex chemical reactions.
Biochemical Pathways
The formation of phosphorylated thioamides suggests that the compound may influence pathways involving these molecules
Result of Action
It has been observed that the compound’s interaction with certain nitriles of carboxylic acids leads to the formation of unstable imidoyldithiophosphates, which can rearrange to form phosphorylated thioamides . This suggests that the compound may induce changes at the molecular and cellular levels.
Action Environment
The action environment of O,O-Diisopropyl dithiophosphate can influence its efficacy and stability. The compound is used industrially in mining operations, suggesting that it may be stable under various environmental conditions . .
属性
IUPAC Name |
di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCCXFNQHQRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt) | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3026770 | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107-56-2 | |
| Record name | O,O-Bis(1-methylethyl) phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl aerofloat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diisopropyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276QJZ4VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of O,O-Diisopropyl dithiophosphate and how is it characterized?
A1: O,O-Diisopropyl dithiophosphate (often abbreviated as iPr2dtp) exists as a dimer in its crystal structure, with two diisopropyl dithiophosphate groups linked by an S—S bond. [] The two diisopropyl dithiophosphate groups are parallel to each other and trans-oriented with respect to the P=S bonds. [] The crystal structure belongs to the triclinic system with the space group P1. []
Q2: What is known about the coordination chemistry of O,O-Diisopropyl dithiophosphate with metal ions?
A2: O,O-Diisopropyl dithiophosphate acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Research shows it can form complexes with various lanthanides like Gadolinium, Terbium, Dysprosium, Erbium, and Ytterbium. [] In these complexes, the lanthanide ion is typically hepta-coordinated in a pentagonal bipyramidal geometry, with four sulfur atoms from two iPr2dtp ligands and one oxygen atom from a co-ligand occupying the equatorial positions. [] It also forms complexes with Nickel(II), where it coordinates through the sulfur atoms and creates octahedral complexes with co-ligands like imidazole. [, ]
Q3: Has O,O-Diisopropyl dithiophosphate been used to synthesize mixed-ligand complexes?
A4: Yes, researchers have successfully synthesized mixed-ligand complexes containing O,O-Diisopropyl dithiophosphate and other ligands. For instance, complexes with dimethyl sulfoxide (DMSO) have been reported for Lanthanum and Europium. [] Depending on the specific lanthanide and stoichiometry, the resulting complexes exhibit different coordination numbers and geometries. [] Another example includes the synthesis of a mixed-ligand complex with Lanthanum(III), O,O-Diisopropyl dithiophosphate, and N,N-dimethylacetamide. []
Q4: Are there any known adducts formed between O,O-Diisopropyl dithiophosphate complexes and pyridine?
A5: Yes, studies have reported the synthesis and structural characterization of adducts formed between bis(O,O′-diisopropyl dithiophosphato) metal complexes and pyridine. [, ] Specifically, adducts with Nickel(II) and Cadmium(II) have been investigated, but further details on their properties and applications were not available in the abstracts provided.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)







![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

